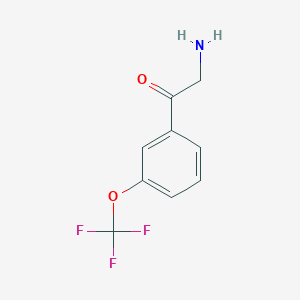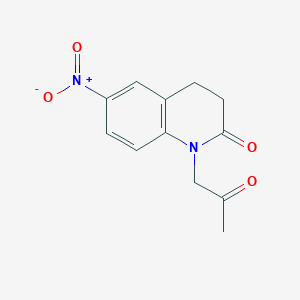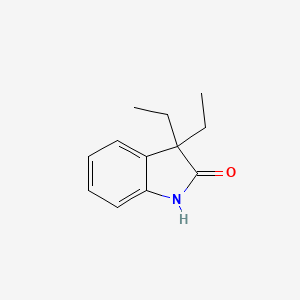
3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique molecular structure, which includes propyl, butyl, and methyl groups attached to the xanthine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3-dimethylxanthine with propyl and butyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl and butyl groups, using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 or NaOEt in anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying xanthine derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for potential therapeutic uses, particularly in the treatment of neurological disorders due to its stimulant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The primary mechanism of action of 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione involves antagonism of adenosine receptors in the central nervous system. By blocking these receptors, the compound prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. This mechanism is similar to that of other xanthines, such as caffeine and theophylline .
類似化合物との比較
- Caffeine (1,3,7-trimethylxanthine)
- Theophylline (1,3-dimethylxanthine)
- Theobromine (3,7-dimethylxanthine)
Comparison: 3-Butyl-8-methyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl substitutions, which confer distinct chemical and biological properties. Unlike caffeine, which is widely consumed as a stimulant, this compound is primarily used in research settings. Its longer alkyl chains may result in different pharmacokinetics and receptor binding affinities compared to other xanthines .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable tool for studying xanthine derivatives and exploring new therapeutic applications.
特性
CAS番号 |
81250-24-0 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
3-butyl-8-methyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-4-6-8-16-11-10(14-9(3)15-11)12(18)17(7-5-2)13(16)19/h4-8H2,1-3H3,(H,14,15) |
InChIキー |
QMRNVBQRDCPVDY-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[3-(methoxymethyl)furan-2-yl]ethan-1-one](/img/structure/B8760060.png)




![3',4'-Dimethoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8760082.png)


![2-[(4-chlorophenyl)methyl]oxirane](/img/structure/B8760112.png)


![3-bromo-Imidazo[1,2-a]pyridine-7-carboxaldehyde](/img/structure/B8760133.png)


